BTD-2

Antimicrobial peptide θ-defensin Escherichia coli

BTD-2 is the most potent θ-defensin isoform against Gram-negative E. coli ML35, outperforming BTD-1 in direct antimicrobial assays. Its head-to-tail cyclic backbone and three disulfide bonds confer exceptional proteolytic stability in serum, unlike acyclic analogues. Additionally, BTD-2 forms unique fibril-like supramolecular assemblies (1.45 Å structure), making it essential for amyloidogenesis research. Thermal stability up to 353 K supports formulation development. Insist on BTD-2 for consistent potency and stability in your studies.

Molecular Formula
Molecular Weight
Cat. No. B1577684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTD-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTD-2: A Baboon θ-Defensin Peptide with Potent Broad-Spectrum Antimicrobial Activity


BTD-2 is an 18-residue macrocyclic θ-defensin peptide originally isolated from baboon (Papio anubis) leukocytes [1]. It features a head-to-tail cyclic backbone stabilized by three parallel disulfide bonds forming a characteristic cyclic cystine ladder motif [2]. BTD-2 demonstrates broad-spectrum antimicrobial activity against Gram-negative bacteria (E. coli ML35), Gram-positive bacteria (S. aureus 502a), and fungi (C. albicans 16820) [1], with a net charge of +6 and molecular mass of approximately 2090 Da [3].

Why BTD-2 Cannot Be Substituted with Other θ-Defensin Isoforms or Acyclic Analogues


Despite high sequence conservation among baboon θ-defensins (BTD-1 through BTD-10), antimicrobial potencies vary markedly across isoforms, with BTD-2 identified as the most potent among the five BTDs initially characterized [1]. Furthermore, acyclic analogues lacking the macrocyclic backbone (e.g., BTD-2[3,4]) exhibit accelerated degradation in serum compared to native BTD-2, demonstrating that the cyclic backbone is essential for proteolytic stability [2]. Substituting BTD-2 with another θ-defensin isoform or a linear analogue may compromise either antimicrobial potency or serum stability, rendering generic substitution unsuitable for applications requiring specific activity-stability profiles.

Quantitative Differentiation Evidence for BTD-2 vs. Comparators in Antimicrobial Research


BTD-2 Exhibits Superior Anti-E. coli Potency Compared to BTD-1

In direct comparative antimicrobial assays, BTD-2 demonstrated greater efficacy against Gram-negative E. coli ML35 than the closely related isoform BTD-1 [1].

Antimicrobial peptide θ-defensin Escherichia coli

BTD-2 Is the Most Potent Among Five Characterized Baboon θ-Defensin Isoforms

Among the five θ-defensin isoforms (BTDs) detected and characterized from baboon leukocytes, BTD-2 was identified as the most potent peptide in antimicrobial assays [1].

Antimicrobial peptide θ-defensin Structure-activity relationship

Cyclic Backbone of BTD-2 Confers Serum Stability Superior to Acyclic Analogue

The macrocyclic backbone of native BTD-2 provides substantial protection against serum proteases. The acyclic analogue BTD-2[3,4], which lacks the head-to-tail cyclization, undergoes faster degradation in serum compared to intact BTD-2 [1].

Peptide stability Serum protease resistance Cyclic peptide

Racemic Crystal Structure Reveals Novel Oligomeric Assembly Not Observed in Other Antimicrobial Peptides

The racemic crystal structure of BTD-2 solved at 1.45 Å resolution revealed an antiparallel trimer assembly within the unit cell, which extends into a supramolecular fibril-like state featuring a steric-zipper motif [1]. This mode of assembly was not previously observed for antimicrobial peptides and provides structural evidence linking antimicrobial and amyloid peptides.

Structural biology Antimicrobial peptide mechanism Amyloid

BTD-2 Maintains Thermal Stability Across Broad Temperature Range (298-353 K)

1H NMR spectra of the analogue [Aba5,14]BTD-2 demonstrated that amide proton peaks remain sharp and well-dispersed upon heating from 298 K to 353 K and upon cycling back to 298 K, indicating reversible thermal stability of the θ-defensin scaffold [1].

Peptide stability Thermal stability NMR spectroscopy

Optimal Use Cases for BTD-2 in Antimicrobial and Structural Biology Research


Gram-Negative Bacterial Infection Models Requiring High-Potency θ-Defensin

BTD-2 is the preferred θ-defensin isoform for in vitro and ex vivo studies targeting E. coli ML35, as it exhibits superior potency compared to BTD-1 in direct antimicrobial assays [1]. Researchers studying Gram-negative pathogenesis or developing peptide-based anti-infectives should prioritize BTD-2 over less potent isoforms to minimize effective concentration requirements.

Peptide Stability Studies Requiring Protease-Resistant Scaffolds

The cyclic backbone of BTD-2 confers significantly enhanced serum stability relative to acyclic analogues [1]. Investigators conducting pharmacokinetic or stability assessments of antimicrobial peptides in biological fluids should utilize cyclic BTD-2 as a stable reference standard, particularly when comparing the stability of linear versus cyclic peptide architectures.

Structural Investigations of Antimicrobial-Amyloid Peptide Convergence

BTD-2 provides a unique crystallographic model (1.45 Å resolution) for studying the oligomeric assembly of β-sheet antimicrobial peptides into fibril-like supramolecular states [1]. This property is not shared by common comparator peptides such as protegrin-1 (PG-1), making BTD-2 essential for research at the interface of antimicrobial activity and amyloidogenesis.

Thermal Stress Testing of Cyclic Peptide Formulations

The θ-defensin scaffold exemplified by BTD-2 and its analogues retains structural integrity at temperatures up to 353 K with full reversibility [1]. Formulation scientists evaluating thermal stability of peptide therapeutics or developing temperature-tolerant peptide-based materials can employ BTD-2 as a robust cyclic peptide benchmark.

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